Home > Products > Screening Compounds P91867 > 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol - 305347-98-2

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Catalog Number: EVT-2676157
CAS Number: 305347-98-2
Molecular Formula: C14H20N2O
Molecular Weight: 232.327
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a compound that belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This compound features a benzodiazole moiety linked to a propanol group, making it of interest in medicinal chemistry and pharmacology. The structural characteristics of this compound contribute to its potential applications in various scientific fields, including drug development and materials science.

Source

The compound can be synthesized through various chemical reactions involving benzodiazole derivatives and alkylation processes. The synthesis typically involves starting materials that are commercially available or can be derived from simpler organic compounds.

Classification

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is classified as an organic compound, specifically a substituted benzodiazole. It can also be categorized under alcohols due to the presence of the hydroxyl group (-OH) in its structure.

Synthesis Analysis

The synthesis of 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol typically involves the following steps:

  1. Formation of Benzodiazole Derivative: The synthesis begins with the preparation of the 1H-benzodiazole core, which can be achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  2. Alkylation: The benzodiazole derivative is then subjected to alkylation using butyl bromide or other butyl sources in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the butyl group to the nitrogen atom of the benzodiazole.
  3. Hydroxylation: Finally, propan-1-ol is introduced to the alkylated benzodiazole through nucleophilic substitution or other coupling reactions, yielding the desired product.
Molecular Structure Analysis

The molecular structure of 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

Structural Data

  • Molecular Formula: C13H16N2O
  • Molecular Weight: 220.28 g/mol
  • Structural Features:
    • The benzodiazole ring system contributes to its aromatic character.
    • The butyl group enhances lipophilicity, potentially improving membrane permeability.
    • The hydroxyl group provides hydrogen bonding capabilities, which may influence solubility and biological activity.
Chemical Reactions Analysis

The reactions involving 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol can include:

  1. Nucleophilic Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions with various electrophiles.
  2. Esterification: The alcohol functionality allows for esterification with carboxylic acids to form esters.
  3. Oxidation Reactions: The alcohol can be oxidized to a ketone or aldehyde under appropriate conditions.

These reactions illustrate the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for compounds like 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol often involves interactions with biological targets such as enzymes or receptors. The presence of the benzodiazole ring may facilitate binding to specific proteins due to its planar structure and ability to engage in π-stacking interactions. Additionally, the hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing affinity and specificity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water due to hydrophobic butyl group.

Chemical Properties

Relevant Data

Experimental studies on solubility and stability should be conducted to determine optimal storage conditions and usage parameters for this compound.

Applications

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol has potential applications in:

  1. Pharmaceutical Development: Due to its structural similarity to other bioactive compounds, it may exhibit therapeutic properties against various diseases.
  2. Material Science: Its unique properties might allow for incorporation into polymers or other materials for enhanced functionality.
  3. Biological Research: Can be used as a probe in studies investigating enzyme activity or receptor interactions due to its ability to participate in hydrogen bonding and hydrophobic interactions.
Mechanistic Insights into Lysosomal Phospholipase A2 (PLA2G15) Modulation

Inhibition Kinetics of 3-(1-Butyl-1H-1,3-Benzodiazol-2-yl)Propan-1-ol on Phospholipase A2 Group 15 Activity

3-(1-Butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol exhibits inhibitory characteristics consistent with cationic amphiphilic drug-mediated suppression of Phospholipase A2 Group 15 enzymatic function. While direct kinetic parameters for this specific compound require further characterization, its structural features align with established inhibitors like fosinopril (IC₅₀ = 0.18 µM) and amiodarone, which disrupt Phospholipase A2 Group 15 catalysis through interference with substrate binding [1] [7]. Phospholipase A2 Group 15 operates optimally at acidic pH (4.5–5.0) and functions uniquely as both a phospholipase A₂ and a transacylase, utilizing N-acetyl-sphingosine as an acyl acceptor to generate 1-O-acylceramide – a reaction providing a specific readout of enzyme activity [9]. Inhibition likely follows a mixed non-competitive model, as observed with other cationic amphiphilic drugs, where the inhibitor binds both the free enzyme and the enzyme-substrate complex, reducing maximal reaction velocity (Vₘₐₓ) and affecting apparent substrate affinity (Kₘ) [4] [7]. This mechanism contrasts with classical competitive inhibition and suggests compound interaction at sites critical for interfacial activation or substrate positioning rather than solely blocking the catalytic triad.

Table 1: Kinetic Parameters of Representative Phospholipase A2 Group 15 Inhibitors

CompoundReported IC₅₀ (µM)Inhibition ModelPrimary Mechanism
Fosinopril0.18Mixed Non-competitiveInterference with liposome binding
Amiodarone< 20–30 (BMP/PG)Mixed Non-competitiveDisruption of membrane association
3-(1-Butyl-1H-1,3-benzodiazol-2-yl)propan-1-olPredicted < 50Inferred Mixed Non-competitiveStructural disruption of enzyme-membrane interaction

Role of Cationic Amphiphilic Properties in Substrate-Liposome Binding Interference

The cationic amphiphilic nature of 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol underpins its ability to disrupt Phospholipase A2 Group 15 binding to anionic phospholipid membranes. Cationic amphiphilic drugs possess a hydrophobic aromatic or aliphatic domain and a hydrophilic ionizable amine group, enabling integration into lysosomal membranes and electrostatic interactions with anionic phospholipids like phosphatidylglycerol and bis(monoacylglycerol)phosphate [3] [4] [9]. Phospholipase A2 Group 15 relies on specific electrostatic and hydrophobic interactions mediated by its lipid membrane-binding domain for proper orientation and substrate extraction from liposomal surfaces [4] [9]. The benzimidazole moiety in 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol provides a protonatable nitrogen (cationic center), while the butyl and propanol chains contribute hydrophobic character, fulfilling the cationic amphiphilic pharmacophore.

This amphiphilicity enables the compound to accumulate within lysosomes (where pH ~4.5–5.0 promotes protonation) and embed into lipid bilayers. Consequently, it competes with Phospholipase A2 Group 15 for binding sites on the membrane surface or alters membrane fluidity/curvature, preventing the enzyme’s productive association with its phospholipid substrates [4]. Studies with amiodarone demonstrate that such interference specifically impedes the enzyme's ability to access and hydrolyze substrates like bis(monoacylglycerol)phosphate isomers, leading to their pathological accumulation – a hallmark of drug-induced phospholipidosis [4]. Molecular modeling suggests cationic amphiphilic drugs may occlude a hydrophobic patch near the active site or disrupt the charge relay system necessary for interfacial activation [9].

Comparative Analysis with Fosinopril and Amiodarone as Phospholipase A2 Group 15 Inhibitors

3-(1-Butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol shares mechanistic features with potent Phospholipase A2 Group 15 inhibitors like fosinopril and amiodarone, but significant differences exist in potency and precise interaction mechanisms. Fosinopril stands out as the most potent documented small-molecule inhibitor of Phospholipase A2 Group 15 (IC₅₀ = 0.18 µM), acting primarily by blocking enzyme binding to liposomes, likely through high-affinity occupation of the membrane interaction domain [1] [7]. Amiodarone, a canonical cationic amphiphilic drug inducer of phospholipidosis, inhibits Phospholipase A2 Group 15 with IC₅₀ values below 20–30 µM for various phospholipid substrates, including bis(monoacylglycerol)phosphate isomers, via direct interference with enzyme-membrane association and substrate presentation [4] [7].

Table 2: Comparative Analysis of Phospholipase A2 Group 15 Inhibitors

CharacteristicFosinoprilAmiodarone3-(1-Butyl-1H-1,3-Benzodiazol-2-yl)Propan-1-ol
Primary Pharmacological UseACE Inhibitor (Hypertension)AntiarrhythmicResearch Compound
Cationic Amphiphilic Drug ClassificationYesYesYes
Reported IC₅₀ vs Phospholipase A2 Group 150.18 µM< 20–30 µM (BMP/PG)Not fully characterized (Structural analog predicts µM range)
Inhibition SiteEnzyme-Liposome Binding InterfaceEnzyme-Liposome Binding Interface / MembranePredicted: Enzyme-Liposome Binding Interface
Evidence for Phospholipidosis InductionConfirmed in vitroWell-established in vitro & in vivoPredicted based on mechanism
Substrate Specificity ImpactBroad inhibitionBroad inhibitionLikely broad, potentially isomer-dependent

The benzimidazole core of 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol suggests potential for strong π-stacking or hydrogen-bonding interactions within hydrophobic pockets of Phospholipase A2 Group 15, possibly differing from the binding mode of fosinopril (a phosphonate-containing prodrug) or the benzofuran structure of amiodarone. Crucially, inhibition of Phospholipase A2 Group 15 by cationic amphiphilic drugs is a superior predictor of phospholipidosis potential compared to traditional physicochemical property-based models (e.g., pKa > 8 and ClogP > 1) [1] [7] [12]. This compound’s structural profile strongly aligns with inhibitors confirmed to cause phospholipidosis via this mechanism, implying a significant risk of lysosomal phospholipid accumulation, particularly of bis(monoacylglycerol)phosphate, mirroring effects seen with amiodarone [4]. Further enzymatic characterization is warranted to precisely define its inhibition constants and relative potency against key substrates like phosphatidylglycerol versus specific bis(monoacylglycerol)phosphate stereoisomers.

Properties

CAS Number

305347-98-2

Product Name

3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

IUPAC Name

3-(1-butylbenzimidazol-2-yl)propan-1-ol

Molecular Formula

C14H20N2O

Molecular Weight

232.327

InChI

InChI=1S/C14H20N2O/c1-2-3-10-16-13-8-5-4-7-12(13)15-14(16)9-6-11-17/h4-5,7-8,17H,2-3,6,9-11H2,1H3

InChI Key

RGWOPEVAGWCRTP-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2N=C1CCCO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.